molecular formula C18H15NO2 B15292123 Murrastinine C

Murrastinine C

Cat. No.: B15292123
M. Wt: 277.3 g/mol
InChI Key: QTXCJUWYNICVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has garnered attention due to its potential in cancer research, particularly for its ability to impede the proliferation of diverse neoplastic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Murrastinine C is primarily focused on extraction from natural sources. The bark of Murraya koenigii is processed to isolate the compound. The extraction process involves solvent extraction using solvents like acetone, chloroform, dichloromethane, and ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

Murrastinine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Murrastinine C has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of alkaloids and their chemical properties

    Biology: The compound is studied for its cytotoxic effects on various cancer cell lines, including HL-60 and HeLa cells

    Medicine: this compound shows potential in cancer treatment due to its ability to inhibit the proliferation of neoplastic cells

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of Murrastinine C involves its interaction with cellular pathways that regulate cell proliferation. The compound targets specific molecular pathways that are crucial for the survival and growth of cancer cells. By inhibiting these pathways, this compound effectively impedes the proliferation of neoplastic cells.

Comparison with Similar Compounds

Murrastinine C is part of a group of carbazole alkaloids isolated from Murraya koenigii. Similar compounds include:

  • Murrastanine-A
  • Murrastinine-A
  • Murrastinine-B
  • Murrayatanine-A
  • Bismahanimboline

These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and effects .

This compound stands out due to its exceptional cytotoxic activity against certain cancer cell lines, making it a unique and valuable compound in cancer research .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde

InChI

InChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3

InChI Key

QTXCJUWYNICVSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C

Origin of Product

United States

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